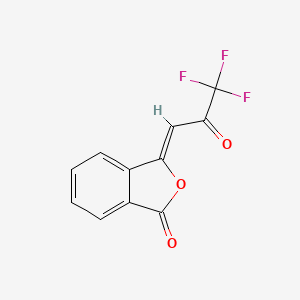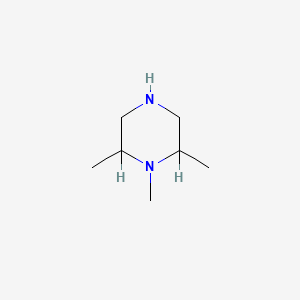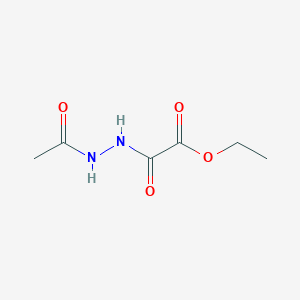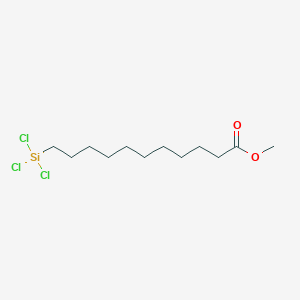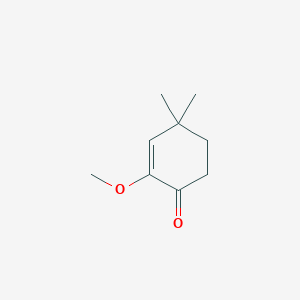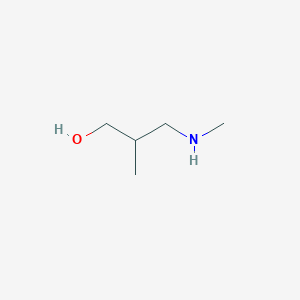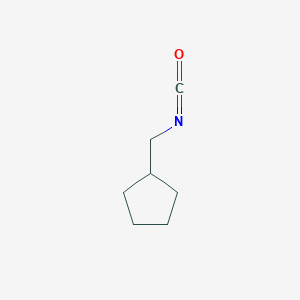
(Isocyanatomethyl)cyclopentane
Descripción general
Descripción
(Isocyanatomethyl)cyclopentane is an organic compound with the molecular formula C7H11NO It is a member of the isocyanate family, characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclopentane ring
Mecanismo De Acción
Target of Action
It is known that cyclopentane derivatives can serve as either the core scaffold or an appendage to occupy a hydrophobic pocket on the target .
Mode of Action
It is known that cyclopentane derivatives can improve drugs’ pharmacokinetic profiles .
Biochemical Pathways
It is known that cyclopentane derivatives can be involved in various biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
It is known that cyclopentane derivatives can have a high potential for biological activity .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is used in proteomics research , which suggests that it may interact with proteins and other biomolecules in the context of protein expression and analysis.
Temporal Effects in Laboratory Settings
The compound is typically stored at 4° C . Its predicted melting point is -6.92° C, and its predicted boiling point is approximately 177.1° C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Isocyanatomethyl)cyclopentane typically involves the reaction of cyclopentylmethylamine with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows: [ \text{Cyclopentylmethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely, as it is a highly toxic and reactive compound. The reaction is typically carried out in a closed system to prevent the release of hazardous gases.
Análisis De Reacciones Químicas
Types of Reactions: (Isocyanatomethyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alcohols or amines are commonly used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Aplicaciones Científicas De Investigación
(Isocyanatomethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polyurethane foams, coatings, and adhesives due to its reactivity with polyols.
Comparación Con Compuestos Similares
Cyclopentyl isocyanate: Similar structure but lacks the methyl group.
Methyl isocyanate: Contains a methyl group but lacks the cyclopentane ring.
Phenyl isocyanate: Contains a phenyl group instead of a cyclopentane ring.
Uniqueness: (Isocyanatomethyl)cyclopentane is unique due to the presence of both a cyclopentane ring and an isocyanate group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propiedades
IUPAC Name |
isocyanatomethylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-8-5-7-3-1-2-4-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUQMJAYHDQMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305302 | |
| Record name | (Isocyanatomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42079-48-1 | |
| Record name | (Isocyanatomethyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Isocyanatomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isocyanatomethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



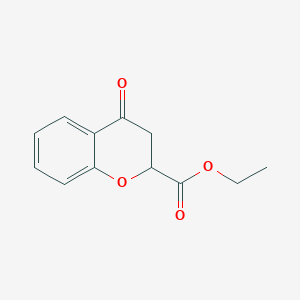
![1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione](/img/structure/B3136571.png)
![2-{[2-(2-Bromophenoxy)ethyl]amino}ethanol](/img/structure/B3136574.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B3136581.png)
![N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine](/img/structure/B3136588.png)
![N-[2-(4-Methylphenoxy)ethyl]-1-butanamine](/img/structure/B3136589.png)
